(Z)-1-(3,4-dimethoxyphenyl)-N-[[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]ethanimine
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Overview
Description
(Z)-1-(3,4-dimethoxyphenyl)-N-[[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]ethanimine is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, a furan moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3,4-dimethoxyphenyl)-N-[[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]ethanimine typically involves multi-step organic synthesis. The process may include:
- Formation of the core structure through cyclization reactions.
- Introduction of the furan and phenyl groups via substitution reactions.
- Functionalization of the aromatic rings with methoxy groups.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reaction rates.
- Implementation of purification techniques such as chromatography.
- Scale-up processes to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3,4-dimethoxyphenyl)-N-[[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]ethanimine can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of double bonds within the structure.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate.
- Reducing agents like sodium borohydride.
- Substitution reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicine, (Z)-1-(3,4-dimethoxyphenyl)-N-[[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]ethanimine could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs.
Industry
In industry, this compound could be used in the production of advanced materials. Its unique properties may contribute to the development of new polymers or other materials with specialized functions.
Mechanism of Action
The mechanism of action of (Z)-1-(3,4-dimethoxyphenyl)-N-[[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]ethanimine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenyl-substituted ethanimines and furan-containing molecules. These compounds share structural features but may differ in their specific functional groups and overall activity.
Uniqueness
What sets (Z)-1-(3,4-dimethoxyphenyl)-N-[[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]ethanimine apart is its unique combination of aromatic rings, furan moiety, and various functional groups. This combination provides distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
Molecular Formula |
C31H27N7O5 |
---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
(Z)-1-(3,4-dimethoxyphenyl)-N-[[16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]ethanimine |
InChI |
InChI=1S/C31H27N7O5/c1-18(20-12-13-22(39-3)24(15-20)40-4)36-42-16-25-33-29-28-27(23-11-8-14-41-23)26-19(2)34-38(21-9-6-5-7-10-21)31(26)43-30(28)32-17-37(29)35-25/h5-15,17,27H,16H2,1-4H3/b36-18- |
InChI Key |
OYHUGIJBBMUHPP-VHFSBPNMSA-N |
Isomeric SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)CO/N=C(/C)\C5=CC(=C(C=C5)OC)OC)C6=CC=CO6)C7=CC=CC=C7 |
Canonical SMILES |
CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)CON=C(C)C5=CC(=C(C=C5)OC)OC)C6=CC=CO6)C7=CC=CC=C7 |
Origin of Product |
United States |
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